molecular formula C7H10O2S B6338663 (5-(Methoxymethyl)thiophen-2-yl)methanol CAS No. 1211509-18-0

(5-(Methoxymethyl)thiophen-2-yl)methanol

Cat. No.: B6338663
CAS No.: 1211509-18-0
M. Wt: 158.22 g/mol
InChI Key: WXTNMYWZCNBZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Methoxymethyl)thiophen-2-yl)methanol is an organic compound with the molecular formula C7H10O2S and a molecular weight of 158.22 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxymethyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)thiophen-2-yl)methanol typically involves the reaction of thiophene derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)thiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(Methoxymethyl)thiophen-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Methoxymethyl)thiophen-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and physical properties. The methoxymethyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

[5-(methoxymethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTNMYWZCNBZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(methoxymethyl)thiophene-2-carbaldehyde (782 mg, 5.01 mmol) in EtOH (10 mL) was treated at 0° C. with NaBH4 (379 mg, 10.0 mmol) and the resulting solution was stirred for 5 min at 0° C. and then allowed to warm to rt. Water (5 mL) and EA (5 mL) were added. The aq. layer was extracted with EA (2×15 mL) and the combined org. layers were washed with brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 07: tR=0.51 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step Two
Name
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.